REACTION_CXSMILES
|
[N+:1](C(Br)C1C=CC=CC=1)([O-:3])=[O:2].C([O:14][P:15]([O:19][CH2:20][CH3:21])[O:16][CH2:17][CH3:18])C.[C:22]1([CH3:28])[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>>[CH2:20]([O:19][P:15]([CH2:28][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=1[N+:1]([O-:3])=[O:2])(=[O:14])[O:16][CH2:17][CH3:18])[CH3:21]
|
Name
|
|
Quantity
|
1.02 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
1.08 mL
|
Type
|
reactant
|
Smiles
|
C(C)OP(OCC)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
From the mixture obtained solvent
|
Type
|
CUSTOM
|
Details
|
is evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OP(OCC)(=O)CC1=C(C=CC=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |